Methyl 3-(3-pyridyl)propionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

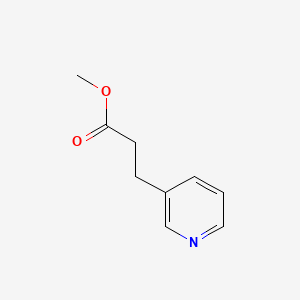

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-pyridin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRRQPZYIYAPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438138 | |

| Record name | Methyl 3-(3-pyridyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84199-98-4 | |

| Record name | Methyl 3-(3-pyridyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(pyridin-3-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(3-pyridyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-pyridyl)propionate is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide array of biologically active compounds and approved drugs, valued for its ability to engage in hydrogen bonding and its overall stability.[1] Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted at the 3-position with a methyl propionate group.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that while some data is available, a complete experimental profile for this specific compound is not widely published.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [5] |

| Molecular Weight | 165.19 g/mol | [5] |

| CAS Number | 84199-98-4 | [6] |

| Boiling Point | 134 °C at 12 mmHg | [2] |

| Density | 1.086 g/cm³ | [2] |

| Melting Point | Not available | |

| Solubility | No specific data available. Expected to be soluble in common organic solvents. |

Spectroscopic Data

-

¹H NMR: Expected signals would include those for the aromatic protons on the pyridine ring, two methylene groups (CH₂), and a methyl group (CH₃) from the ester functionality.

-

¹³C NMR: The spectrum would be expected to show distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, the two methylene carbons, and the methoxy carbon.[7]

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching, and aromatic C-H and C=N stretching from the pyridine ring.[1]

Synthesis of this compound

This compound can be synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-(3-pyridyl)propionic acid, with methanol in the presence of an acid catalyst.

Synthesis Pathway

The following diagram, generated using the DOT language, illustrates the Fischer esterification pathway for the synthesis of this compound.

Caption: Fischer esterification of 3-(3-pyridyl)propionic acid.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on the Fischer esterification reaction. This protocol is adapted from established procedures for similar esterifications.

Materials:

-

3-(3-pyridyl)propionic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-pyridyl)propionic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography.

Applications in Drug Development

The pyridine moiety is a privileged structure in drug design, and its derivatives are known to possess a wide range of biological activities.[3][4] While specific biological activities of this compound are not extensively documented, its structural similarity to other biologically active pyridine-containing molecules suggests its potential as a building block or intermediate in the synthesis of novel therapeutic agents.

The following diagram illustrates the logical relationship between the core chemical structure and its potential applications in drug discovery.

Caption: Drug development workflow for pyridine derivatives.

Conclusion

This compound is a valuable chemical entity with potential applications in the synthesis of novel pharmaceutical compounds. This technical guide has provided a summary of its chemical structure, known properties, and a detailed protocol for its synthesis via Fischer esterification. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The provided experimental and structural information serves as a foundational resource for researchers and scientists engaged in the field of drug discovery and development.

References

- 1. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chemicalbook.com [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 84199-98-4 [chemicalbook.com]

- 7. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Physicochemical Characterization of Methyl 3-(3-pyridyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-pyridyl)propionate is a pyridine derivative of significant interest in medicinal chemistry and drug development due to its structural resemblance to biologically active molecules. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and presents a logical workflow for the physicochemical characterization of such compounds.

Core Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂[1] |

| Molecular Weight | 165.19 g/mol [1] |

| Boiling Point | 134 °C at 12 mmHg |

| Density | 1.086 g/cm³ |

| Melting Point | No data available |

| Solubility | No data available[1] |

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range of 1-2°C.[2]

Methodology: Capillary Method [2][3][4]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which can be an oil bath (Thiele tube) or a metal block heater.[2]

-

Heating: The apparatus is heated gradually, and the temperature is monitored closely. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.

Boiling Point Determination

For a liquid, the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6] For a solid compound, this property is determined at reduced pressure to prevent decomposition.

Methodology: Distillation Method [7][8]

-

Apparatus Setup: A small quantity of the substance is placed in a distillation flask. The flask is fitted with a condenser and a thermometer positioned so that the top of the bulb is level with the side arm of the flask.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature at which the liquid-vapor equilibrium is established, indicated by a constant temperature reading on the thermometer, is recorded as the boiling point.

-

Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. For vacuum distillation, the pressure is controlled and recorded.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

Mass of Pycnometer with Sample: A known mass of the solid sample is introduced into the pycnometer.

-

Mass with an Inert Liquid: The pycnometer containing the sample is then filled with an inert liquid of known density in which the sample is insoluble. The pycnometer is reweighed.

-

Mass of Pycnometer with Inert Liquid Only: The pycnometer is emptied, cleaned, dried, and filled with only the inert liquid and weighed.

-

Calculation: The volume of the solid is determined by the displacement of the inert liquid, and the density is calculated by dividing the mass of the sample by its determined volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Testing [9][10][11]

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Procedure: A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.[10] A small volume of the chosen solvent (e.g., 1 mL) is added.[9]

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[9] The sample is visually inspected to determine if it has dissolved completely, partially, or not at all.

-

Classification: The solubility can be classified as soluble, sparingly soluble, or insoluble based on the observation. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be employed after preparing saturated solutions.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a new chemical entity.

Caption: Workflow for the Physicochemical Characterization of a Compound.

References

- 1. guidechem.com [guidechem.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

An In-Depth Technical Guide to Methyl 3-(3-pyridyl)propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of methyl 3-(3-pyridyl)propionate. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Chemical and Physical Properties

This compound, with the molecular formula C₉H₁₁NO₂, is a pyridine derivative with a molecular weight of 165.19 g/mol .[1] It is typically a colorless to light yellow liquid under standard conditions. Key identifiers and physical properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 165.19 g/mol | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| CAS Number | 84199-98-4 | [1] |

| Boiling Point | 134 °C at 12 mmHg | [2] |

| Density | 1.086 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.5010 | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

| pKa | 5.24 ± 0.10 (Predicted) | [2] |

Synthesis of this compound

The primary synthetic route to this compound is the Fischer esterification of 3-(3-pyridyl)propionic acid with methanol in the presence of an acid catalyst. This reaction is a classic and efficient method for the preparation of esters from carboxylic acids and alcohols.

Experimental Protocol: Fischer Esterification

The following is a generalized experimental protocol for the Fischer esterification, which can be adapted for the synthesis of this compound.

Materials:

-

3-(3-pyridyl)propionic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium chloride (NaCl), saturated solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-pyridyl)propionic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the propionate chain.

-

Pyridine Ring Protons: Four signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho and para to the nitrogen atom will be the most deshielded.

-

Methylene Protons (-CH₂-CH₂-): Two triplets in the aliphatic region. The methylene group adjacent to the pyridine ring will likely appear around δ 2.9-3.1 ppm, and the methylene group adjacent to the carbonyl group will be slightly downfield, around δ 2.6-2.8 ppm.

-

Methyl Protons (-OCH₃): A singlet around δ 3.6-3.7 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm.

-

Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-150 ppm).

-

Methylene Carbons (-CH₂-CH₂-): Two signals in the aliphatic region (δ 25-40 ppm).

-

Methyl Carbon (-OCH₃): A signal around δ 51-52 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

C=O Stretch (Ester): A strong absorption band around 1735-1745 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C and C=N Stretch (Pyridine Ring): Absorption bands in the region of 1400-1600 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 165. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 134, and cleavage of the bond between the carbonyl group and the adjacent methylene group.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity and involvement in signaling pathways of this compound. Research on related propionate compounds suggests potential roles in various biological processes, but direct evidence for the methyl ester of 3-(3-pyridyl)propionic acid is lacking. Further investigation is required to elucidate its pharmacological profile.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow common in organic chemistry.

Caption: A workflow diagram illustrating the synthesis, purification, and characterization of this compound.

This guide provides a foundational understanding of this compound. For more specific applications and in-depth studies, researchers are encouraged to consult the primary scientific literature.

References

IUPAC name for Methyl 3-(3-pyridyl)propionate

An In-depth Technical Guide to Methyl 3-(3-pyridyl)propionate

This technical guide provides a comprehensive overview of this compound, also known by its IUPAC name, Methyl 3-(pyridin-3-yl)propanoate. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, spectroscopic analysis, and potential applications.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| IUPAC Name | Methyl 3-(pyridin-3-yl)propanoate | [1] |

| Synonyms | Methyl 3-(3-Pyridyl) Propionate | [1] |

| CAS Number | 84199-98-4 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 134 °C @ 12 mmHg | [1][3] |

| Density | 1.086 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.5010 | [1] |

| pKa | 5.24 ± 0.10 (Predicted) | [1] |

Synthesis

The primary method for synthesizing this compound is through the Fischer esterification of 3-(Pyridin-3-yl)propanoic acid with methanol in the presence of an acid catalyst. This reaction is a standard procedure for the formation of esters from carboxylic acids and alcohols.[4][5]

Experimental Protocol: Fischer Esterification

Materials:

-

3-(Pyridin-3-yl)propanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(Pyridin-3-yl)propanoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.[1]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the propionate side chain.

-

Pyridine Ring Protons: Four aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with chemical shifts and coupling patterns characteristic of a 3-substituted pyridine.

-

Methylene Protons (-CH₂-CH₂-COOCH₃): Two triplets are expected for the two methylene groups, likely in the range of δ 2.5-3.0 ppm.

-

Methyl Protons (-COOCH₃): A singlet corresponding to the three methyl ester protons will be observed, typically around δ 3.6-3.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of an ester carbonyl, is expected around δ 170-175 ppm.

-

Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-150 ppm) are anticipated for the carbons of the pyridine ring.

-

Methylene Carbons (-CH₂-CH₂-): Two signals for the methylene carbons will be present in the aliphatic region.

-

Methyl Carbon (-OCH₃): A signal for the methyl carbon of the ester group is expected around δ 51-52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹.

-

C-O Stretch: A strong absorption band for the ester C-O bond will be present in the 1170-1200 cm⁻¹ range.

-

C-H Stretch (Aromatic): Absorptions for the C-H bonds of the pyridine ring will be observed above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions for the C-H bonds of the methylene and methyl groups will be seen in the 2860-2975 cm⁻¹ region.[6]

-

C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of this compound.

Applications in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs—the pyridine ring and the methyl propionate group—are of significant interest in medicinal chemistry.

-

Pyridine Derivatives: The pyridine ring is a common scaffold in many pharmaceutical agents, known to participate in hydrogen bonding and π-π stacking interactions with biological targets.[7] Pyridine derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[8][9]

-

Methyl Esters in Drug Design: The incorporation of a methyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon sometimes referred to as the "magic methyl effect".[10] It can influence potency, selectivity, and metabolic stability. Esters are often used as prodrugs to enhance the bioavailability of a parent carboxylic acid.

-

Propionic Acid Derivatives: Propionic acid and its derivatives are known to have biological effects, including influencing metabolism and possessing anti-inflammatory properties.[11]

Given these characteristics, this compound serves as a valuable building block and intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl 3-oxo-3-(pyridin-2-YL)propanoate | 75418-74-5 | Benchchem [benchchem.com]

- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mytutor.co.uk [mytutor.co.uk]

- 5. List the reaction condition for the conversion of propanoic acid and meth.. [askfilo.com]

- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 11. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Methyl 3-(3-pyridyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability data for Methyl 3-(3-pyridyl)propionate is publicly available. The following guide leverages data from the closely related and structurally similar compound, methyl nicotinate, to provide insights into potential stability, storage, and handling recommendations. It is strongly advised that specific stability studies are conducted for this compound to establish definitive storage conditions and shelf-life.

Introduction

This compound is a chemical compound of interest in various research and development applications. Understanding its stability and optimal storage conditions is crucial for maintaining its integrity, ensuring experimental reproducibility, and adhering to regulatory standards in drug development. This guide provides a technical overview of its likely stability profile and recommended storage practices, primarily based on data from analogous compounds.

Chemical Stability Profile

While a safety data sheet for this compound suggests it is stable under normal conditions, detailed quantitative data is scarce[1]. However, insights can be drawn from studies on methyl nicotinate, which shares the methyl ester and pyridine functional groups. The primary degradation pathway for methyl nicotinate in aqueous solutions is hydrolysis of the methyl ester to form nicotinic acid[2][3]. A similar pathway is anticipated for this compound, resulting in the formation of 3-(3-pyridyl)propionic acid and methanol.

Factors Influencing Stability

Several factors can influence the rate of hydrolysis and overall stability of ester compounds like this compound in solution:

-

pH: The rate of hydrolysis is highly dependent on the pH of the solution. Esters are generally most stable at a slightly acidic pH (e.g., pH 4-6). Both acidic and, more significantly, alkaline conditions can catalyze degradation[4].

-

Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis[4].

-

Presence of Catalysts: Certain enzymes (e.g., esterases) or other chemical catalysts can increase the rate of ester cleavage[4].

Quantitative Stability Data (from Methyl Nicotinate as an Analog)

The following table summarizes the stability of methyl nicotinate in an aqueous solution, which can serve as an estimate for the stability of this compound under similar conditions.

| Parameter | Condition | Degradation Product | Rate of Degradation | Reference |

| Storage Temperature | 4°C | Nicotinic Acid | ~0.5% per year | [2][3] |

| Duration | 5 to 1062 days | Nicotinic Acid | No significant difference in biological activity observed | [2][3] |

Recommended Storage Conditions

Based on the available information and general chemical principles for similar compounds, the following storage conditions are recommended for this compound:

| Form | Recommended Storage | Rationale |

| Solid | Ambient temperatures, in a well-sealed container, protected from moisture. | The solid form is generally more stable. Protection from moisture is crucial as the compound may be hygroscopic, similar to methyl nicotinate[3]. |

| Aqueous Solution | Refrigerated (e.g., 4°C), in a tightly sealed container, potentially at a slightly acidic pH. | Lower temperatures and controlled pH will slow the rate of hydrolysis[4]. |

Experimental Protocols for Stability Testing

A robust stability testing program is essential to determine the shelf-life of this compound. A High-Performance Liquid Chromatography (HPLC) method is a common and effective technique for this purpose.

HPLC Method for Stability Assessment

Objective: To develop an HPLC method for the simultaneous quantification of this compound and its primary degradation product, 3-(3-pyridyl)propionic acid.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is typically suitable for this type of analysis.

-

Mobile Phase: A mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized[4].

-

Detection Wavelength: Determined by the UV absorbance maximum of the compounds (e.g., around 260 nm)[4].

-

Injection Volume: 10-20 µL[4].

Procedure:

-

Standard Preparation: Prepare stock solutions of both this compound and 3-(3-pyridyl)propionic acid in a suitable solvent (e.g., methanol)[4].

-

Calibration Curve: Create a series of dilutions from the stock solutions to generate a calibration curve for each compound.

-

Sample Preparation: Prepare samples of this compound under the desired storage conditions (e.g., in aqueous solution at different temperatures and pH values).

-

Analysis: At specified time points, inject the samples into the HPLC system and quantify the amount of this compound remaining and the amount of 3-(3-pyridyl)propionic acid formed.

-

Data Evaluation: Use the calibration curves to determine the concentrations of the analyte and degradant over time, allowing for the calculation of the degradation rate.

Visualizations

Postulated Degradation Pathway

The primary degradation pathway for this compound in an aqueous environment is expected to be hydrolysis.

Caption: Postulated hydrolytic degradation of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of a compound like this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Profile of Methyl 3-(3-pyridyl)propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of Methyl 3-(3-pyridyl)propionate (CAS No. 84199-98-4), a heterocyclic building block with potential applications in pharmaceutical research and development. This document summarizes quantitative data from various suppliers, outlines a general synthesis methodology, and explores the potential biological relevance of this compound class, including a conceptual signaling pathway.

Commercial Sourcing

This compound is readily available from a range of commercial chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing key details for procurement and experimental planning.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Alfa Aesar (Thermo Fisher Scientific) | L14590 | 98% | 1g, 5g | ~$50 (5g) |

| Sigma-Aldrich | Not readily available | - | - | - |

| TCI America | Not readily available | - | - | - |

| ChemicalBook | CB0243900 | Varies by supplier | Grams to Kilograms | Varies |

| Guidechem | CHEMBL138933 | Varies by supplier | Grams to Kilograms | Varies |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. ChemicalBook and Guidechem are chemical sourcing platforms that list products from various, primarily Chinese, manufacturers.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 84199-98-4 |

| Appearance | No data available |

| Boiling Point | 134°C at 12 mmHg |

| Density | 1.086 g/cm³ |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a general and adaptable method can be derived from standard esterification procedures and the synthesis of analogous compounds.

General Synthesis of this compound via Fischer Esterification

Materials:

-

3-(3-Pyridyl)propionic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate or sodium sulfate (anhydrous)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(3-pyridyl)propionic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product may be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Potential Role in Drug Discovery and Signaling Pathways

While specific biological activities and signaling pathway involvement for this compound are not well-documented in publicly available literature, the pyridine moiety is a common scaffold in many biologically active compounds and approved drugs.[1] Pyridine derivatives are known to interact with a wide range of biological targets, including enzymes (such as kinases) and receptors.

Given its structure, this compound could serve as a valuable starting material or fragment in the synthesis of more complex molecules for drug discovery. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions within protein binding pockets. The propionate side chain offers a handle for further chemical modification to explore structure-activity relationships (SAR).

The following diagram illustrates a hypothetical workflow for utilizing a compound like this compound in a drug discovery context, from initial screening to target identification.

Caption: Drug discovery workflow utilizing a chemical scaffold.

This generalized workflow highlights how a simple building block can be the starting point for identifying novel drug candidates and elucidating their mechanisms of action within cellular signaling pathways. Researchers and drug development professionals can leverage commercially available compounds like this compound to initiate such discovery campaigns.

References

Spectral Analysis of Methyl 3-(3-pyridyl)propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for methyl 3-(3-pyridyl)propionate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published spectra for this specific molecule, this document presents a detailed analysis based on the well-characterized spectral data of the parent compound, methyl propionate, and the known spectroscopic effects of the 3-pyridyl substituent. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Predicted Spectral Features

This compound consists of a pyridine ring substituted at the 3-position with a methyl propionate group. This structure will exhibit characteristic signals in various spectroscopic analyses, allowing for its unambiguous identification. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound.

¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the methyl propionate chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' (pyridyl) | ~8.5 | s | - |

| H-6' (pyridyl) | ~8.4 | d | ~4.0 |

| H-4' (pyridyl) | ~7.5 | dt | ~8.0, 2.0 |

| H-5' (pyridyl) | ~7.2 | dd | ~8.0, 4.0 |

| -O-CH₃ | ~3.6 | s | - |

| -CH₂- (to pyridyl) | ~2.9 | t | ~7.5 |

| -CH₂- (to C=O) | ~2.6 | t | ~7.5 |

¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~173 |

| C-3' (pyridyl) | ~149 |

| C-2' (pyridyl) | ~147 |

| C-6' (pyridyl) | ~136 |

| C-4' (pyridyl) | ~135 |

| C-5' (pyridyl) | ~123 |

| -O-CH₃ | ~52 |

| -CH₂- (to pyridyl) | ~34 |

| -CH₂- (to C=O) | ~30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (ester) | ~1740 | Strong |

| C=N, C=C stretch (pyridyl) | ~1600-1400 | Medium-Strong |

| C-O stretch (ester) | ~1250-1100 | Strong |

| C-H stretch (aromatic) | ~3100-3000 | Medium |

| C-H stretch (aliphatic) | ~3000-2850 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 165.19 g/mol .

| m/z | Assignment | Notes |

| 165 | [M]⁺ | Molecular ion |

| 134 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 106 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 93 | [C₅H₄NCH₂]⁺ | Pyridylmethyl cation |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled experiment is typically performed.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This comprehensive guide provides the foundational spectral information and methodologies necessary for the confident identification and characterization of this compound. The presented data, derived from established spectroscopic principles and data from analogous structures, serves as a reliable reference for researchers in the field.

An In-depth Technical Guide on the Solubility Profile of Methyl 3-(3-pyridyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Methyl 3-(3-pyridyl)propionate, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of precise quantitative solubility data in public databases, this document outlines detailed experimental protocols for determining its solubility in various solvents.[1] These methodologies are based on established practices for organic compound analysis. Furthermore, this guide presents a framework for the systematic evaluation of its physicochemical properties, crucial for applications in drug development and chemical synthesis.

Introduction

This compound (CAS No. 84199-98-4) is a pyridine derivative with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] Its structure, featuring both a basic pyridine ring and a methyl ester functional group, suggests a versatile solubility profile that is critical to its handling, formulation, and biological activity. Understanding its solubility in aqueous and organic solvents is a fundamental requirement for its application in medicinal chemistry, process development, and analytical sciences. While specific experimental data is scarce, its structural similarity to pyridine and methyl propionate allows for informed predictions of its solubility behavior. Pyridine is known to be miscible with water and a wide range of organic solvents, while methyl propionate is slightly soluble in water and miscible with alcohol and ether.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 84199-98-4 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Boiling Point | 134°C at 12 mmHg | |

| Density | 1.086 g/cm³ | |

| Water Solubility | Data not available | [1] |

| Solubility in Organic Solvents | Data not available |

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile for this compound can be predicted:

-

Water: The presence of the polar pyridine ring and the ester group suggests potential for some degree of water solubility. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

Acids: Due to the basic nature of the pyridine nitrogen, the compound is expected to be soluble in acidic aqueous solutions through the formation of a more soluble salt.

-

Bases: The ester group could be susceptible to hydrolysis in strong basic solutions, especially at elevated temperatures, which would affect solubility measurements.

-

Organic Solvents: High solubility is anticipated in a range of organic solvents, from polar (e.g., ethanol, methanol) to non-polar (e.g., diethyl ether, dichloromethane), owing to the organic nature of the bulk of the molecule.

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols that can be employed to quantitatively determine the solubility of this compound.

General Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the chosen solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) in small portions.

-

After each addition, shake the test tube vigorously for 30 seconds.

-

Visually inspect the mixture for the complete dissolution of the solid.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the respective solvent at room temperature.

Quantitative Solubility Determination by Gravimetric Method

This method provides a precise measure of solubility by determining the mass of dissolved solute in a known volume of solvent.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 5 mL) of the desired solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

-

Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed, dry container.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Mass Determination: Once the solvent is completely removed, re-weigh the container to determine the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Quantitative Solubility Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method.

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance from 200-400 nm to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis: Withdraw a sample of the supernatant, filter it, and dilute it with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution to determine the solubility.

Data Presentation

The following table should be used to summarize the experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Water | 25 | Gravimetric/UV-Vis | ||

| Ethanol | 25 | Gravimetric/UV-Vis | ||

| Methanol | 25 | Gravimetric/UV-Vis | ||

| Diethyl Ether | 25 | Gravimetric/UV-Vis | ||

| Dichloromethane | 25 | Gravimetric/UV-Vis | ||

| 0.1 M HCl | 25 | Gravimetric/UV-Vis | ||

| 0.1 M NaOH | 25 | Gravimetric/UV-Vis |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the quantitative determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

Technical Guide on the Safe Handling of Methyl 3-(3-pyridyl)propionate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). A comprehensive risk assessment should be conducted by qualified personnel before handling Methyl 3-(3-pyridyl)propionate.

Executive Summary

This compound is a chemical compound utilized in research and development, particularly in the synthesis of pharmaceutical intermediates. Due to the absence of a comprehensive, publicly available GHS-compliant Safety Data Sheet (SDS) for this specific compound, this guide provides a detailed hazard and handling analysis based on its structural components: the pyridine moiety and the methyl propionate ester group. This "Hazard Assessment by Analogy" approach indicates that this compound should be handled as a potentially flammable liquid that may be harmful if inhaled, ingested, or comes into contact with skin, and may cause skin and eye irritation. This guide outlines the potential hazards, provides quantitative data for its constituent parts, details safe handling protocols, and offers emergency procedures.

Hazard Assessment by Analogy

This compound's chemical structure suggests that its hazard profile will be influenced by both the pyridine ring and the methyl propionate functional group. Pyridine and its derivatives are recognized for their potential toxicity and flammability. Similarly, methyl propionate is a flammable ester. Therefore, it is prudent to assume that this compound exhibits a combination of these hazardous properties.

GHS Classification of Structural Analogs

The following table summarizes the GHS classifications for pyridine and methyl propionate, which inform the presumed hazards of this compound.

| Compound | GHS Hazard Classification |

| Pyridine | Flammable liquids (Category 2), H225Acute toxicity, Oral (Category 4), H302Acute toxicity, Dermal (Category 4), H312Acute toxicity, Inhalation (Category 4), H332Skin corrosion/irritation (Category 1), H314Serious eye damage/eye irritation (Category 1), H318Carcinogenicity (Category 2), H351Reproductive toxicity (Category 2), H361 |

| Methyl Propionate | Flammable liquids (Category 2), H225Acute toxicity, Inhalation (Category 4), H332Serious eye damage (Category 1), H318 |

Based on this data, this compound should be handled with significant caution, assuming it is a flammable liquid with potential for acute toxicity, skin and eye irritation, and possible long-term health effects.

Quantitative Hazard Data

The following tables provide quantitative toxicological and flammability data for pyridine and methyl propionate to aid in risk assessment.

Toxicological Data

| Compound | Route | Species | LD50/LC50 | Reference |

| Pyridine | Oral | Rat | 1580 mg/kg | [1] |

| Pyridine | Inhalation | Rat | 9010 ppm (1-hour) | [1] |

| Methyl Propionate | Oral | Rat | 5 g/kg | [2][3] |

| Methyl Propionate | Oral | Mouse | 3460 mg/kg | [4] |

| Methyl Propionate | Inhalation | Mouse | 27 gm/m³ | [4] |

| Methyl Propionate | Inhalation | Rat | > 22.7 mg/L (4 hours) | [2][3] |

| Methyl Propionate | Dermal | Rabbit | > 5 g/kg | [4] |

Flammability Data

| Compound | Flash Point | Lower Explosive Limit (LEL) | Upper Explosive Limit (UEL) | Autoignition Temperature | Reference |

| Pyridine | 20 °C | 1.8% | 12.4% | 482 °C | [5] |

| Methyl Propionate | -2 °C | 2.5% | 13.0% | 469 °C |

Handling Precautions and Experimental Protocols

Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.

-

Skin and Body Protection: A chemical-resistant lab coat should be worn. For larger quantities or where splashing is a risk, flame-retardant and antistatic protective clothing is recommended.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Engineering Controls

-

Work should be performed in a well-ventilated area, preferably within a laboratory fume hood.

-

Use explosion-proof electrical and ventilating equipment.[5]

-

An emergency eyewash station and safety shower must be readily accessible.

Safe Handling Workflow

The following diagram illustrates a safe handling workflow for this compound in a laboratory setting.

Caption: A stepwise workflow for the safe handling of this compound.

Storage

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

-

Keep containers tightly sealed.

-

Store in a designated flammable liquids cabinet.

-

Incompatible materials to avoid include strong oxidizing agents, acids, and bases.

Reactivity Profile

-

With Acids: As an ester, this compound is expected to react with acids, which could lead to hydrolysis.

-

With Oxidizing Agents: Strong oxidizing acids may cause a vigorous, exothermic reaction.

-

With Bases: Interaction with caustic solutions can generate heat.

-

Pyridine Moiety: The pyridine nitrogen is basic and can react with acids to form pyridinium salts. It can also undergo N-alkylation and N-oxidation.

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Response

The following diagram outlines the logical steps for responding to a spill.

Caption: Decision-making flow for responding to a chemical spill.

-

Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Place the contaminated material in a sealed container for disposal as hazardous waste.

-

Large Spills: For significant spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be used to cool fire-exposed containers but may be inefficient at extinguishing the fire.[5]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing this compound, including unused material and contaminated items, must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound/CAS:84199-98-4-HXCHEM [hxchem.net]

- 4. Methyl3-(pyridin-3-yl)propanoate , 97% , 84199-98-4 - CookeChem [cookechem.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to Methyl 3-(3-pyridyl)propionate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-pyridyl)propionate, a pyridine derivative with the CAS number 84199-98-4, has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its physicochemical properties, seminal and contemporary synthesis methodologies, and its role as a key intermediate in the synthesis of various biologically active molecules. Experimental protocols for key synthetic routes are presented, alongside a logical workflow for its preparation.

Introduction and Physicochemical Properties

This compound is a substituted pyridine derivative, a class of heterocyclic organic compounds that have been of significant interest since the first isolation of pyridine in 1846. The structure of pyridine was elucidated in the late 1860s, with its first chemical synthesis achieved in 1876. The medicinal importance of pyridine derivatives became prominently recognized in the 1930s with the discovery of niacin (vitamin B3), a pyridine derivative essential for treating pellagra. This historical context underscores the long-standing importance of pyridine-based compounds in chemistry and medicine.

This compound presents as a valuable building block in organic synthesis. Its chemical structure, featuring a pyridine ring linked to a methyl propionate chain at the 3-position, offers multiple sites for chemical modification, making it a versatile precursor for more complex molecules.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 84199-98-4 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Not specified in readily available literature |

| Boiling Point | Not specified in readily available literature |

| Melting Point | Not specified in readily available literature |

| Solubility | Not specified in readily available literature |

| Canonical SMILES | COC(=O)CCC1=CC=NC=C1 |

| InChI Key | FQRRQPZYIYAPAV-UHFFFAOYSA-N |

Discovery and Historical Synthesis

While a singular, seminal "discovery" paper detailing the very first synthesis of this compound is not readily apparent in contemporary scientific literature databases, its history is intrinsically linked to the broader exploration of pyridine chemistry. The synthesis of 3-substituted pyridines has been a topic of considerable interest for over a century, with foundational methods like the Hantzsch pyridine synthesis being reported as early as 1881.

The preparation of pyridine carboxylic acids and their esters, the direct precursors to compounds like this compound, has been a subject of investigation for many decades. Early methods often involved multi-step processes with harsh reaction conditions. The development of more efficient and selective synthetic routes has been a continuous effort in organic chemistry.

The specific synthesis of this compound likely emerged from systematic studies on the functionalization of the pyridine ring and the preparation of pyridine-based compounds for potential applications in agrochemicals, pharmaceuticals, and materials science.

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound and its parent acid, 3-(3-pyridyl)propionic acid, have been reported. A common and straightforward approach involves the esterification of 3-(3-pyridyl)propionic acid.

Fischer Esterification of 3-(3-Pyridyl)propionic Acid

This classical method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-pyridyl)propionic acid (1 equivalent).

-

Solvent and Catalyst: Add an excess of methanol (e.g., 10-20 equivalents) to serve as both the reactant and the solvent. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Diagram 1: Logical Workflow for Fischer Esterification

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Other Synthetic Approaches

Modern synthetic chemistry offers a variety of other methods that could be applied to the synthesis of this compound, often with improved yields and milder reaction conditions. These include:

-

Palladium-catalyzed carbonylation reactions: These methods can introduce the ester functionality directly onto a halogenated pyridine precursor.

-

Michael addition reactions: The addition of a suitable nucleophile to a pyridine-substituted acrylate ester can also lead to the desired product.

Role in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyridine moiety is a common scaffold in many approved drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The propionate side chain provides a handle for further chemical elaboration, allowing for the systematic modification of the molecule's structure to optimize its pharmacological properties.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives are likely to be investigated for their activity against a wide range of biological targets, including enzymes and receptors implicated in various diseases.

Diagram 2: Role as a Synthetic Intermediate

Caption: The role of this compound as a key intermediate in drug discovery.

Conclusion

This compound, while not a compound with a widely publicized discovery, holds a significant place in the landscape of synthetic and medicinal chemistry. Its history is embedded in the broader narrative of pyridine chemistry, a field that has yielded numerous compounds of immense practical importance. The straightforward accessibility of this molecule through established synthetic protocols, combined with its versatile chemical nature, ensures its continued relevance as a building block for the creation of novel molecules with the potential to address unmet medical needs. Future research will likely continue to leverage the structural features of this compound to explore new areas of chemical space in the quest for next-generation therapeutics.

References

Methodological & Application

Synthesis of Methyl 3-(3-pyridyl)propionate from 3-pyridinepropionic acid

Application Note: Synthesis of Methyl 3-(3-pyridyl)propionate

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, incorporating a pyridine ring, makes it a key building block in drug discovery. This application note details a robust and efficient protocol for the synthesis of this compound via the Fischer-Speier esterification of 3-pyridinepropionic acid. The described method utilizes a strong acid catalyst and methanol to achieve high yields of the desired ester.

Reaction Principle

The synthesis is based on the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] In this case, 3-pyridinepropionic acid is reacted with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is used.[4] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[3][4] Subsequent proton transfer and elimination of a water molecule yield the final ester product.

Experimental Protocol

Materials:

-

3-Pyridinepropionic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinepropionic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution. An exothermic reaction may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours, as determined by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until no more gas evolution is observed.

-

Aqueous Wash: Wash the organic layer with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Data Presentation

| Parameter | Value |

| Reactant | 3-Pyridinepropionic acid |

| Reagent | Methanol (excess) |

| Catalyst | Concentrated Sulfuric Acid (catalytic) |

| Reaction Type | Fischer-Speier Esterification |

| Reaction Temperature | Reflux temperature of methanol (~65 °C) |

| Reaction Time | 4-8 hours (monitor by TLC) |

| Work-up Procedure | Neutralization with NaHCO₃, extraction |

| Purification Method | Vacuum Distillation or Column Chromatography |

| Expected Product | This compound |

| Typical Yield | > 85% |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Role of Methyl 3-(3-pyridyl)propionate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-(3-pyridyl)propionate and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized in the synthesis of compounds targeting nicotinic acetylcholine receptors (nAChRs). The pyridine moiety is a key pharmacophore that mimics the natural neurotransmitter acetylcholine, enabling designed molecules to interact with and modulate the activity of these receptors. This document provides an overview of the application of this compound-related structures in the synthesis of potent nAChR modulators, with a focus on the development of analgesic agents.

Application: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Agonists